5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol

Physicochemical Properties LogD H-Bond Donors

Medicinal chemists pursuing selective kinase inhibitors encounter steep SAR cliffs where minor scaffold changes obliterate potency and selectivity. 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol (CAS 65774-92-7) delivers a validated, privileged starting point for reproducible mechanism-based assays. • Pyrazolo[1,5-a]pyrimidine core enabling 42-fold CDK7/CDK2 selectivity (IC₅₀: 21 nM vs. 880 nM) and AHR antagonism (IC₅₀ ~31 nM). • Balanced physicochemical profile: predicted LogP 2.91, tPSA 50 Ų, optimized for cell permeability. • Supplied with full QA documentation; standard research quantities available for immediate dispatch.

Molecular Formula C13H11N3O
Molecular Weight 225.251
CAS No. 65774-92-7
Cat. No. B2389263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol
CAS65774-92-7
Molecular FormulaC13H11N3O
Molecular Weight225.251
Structural Identifiers
SMILESCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3
InChIInChI=1S/C13H11N3O/c1-9-7-13(17)16-12(14-9)8-11(15-16)10-5-3-2-4-6-10/h2-8,15H,1H3
InChIKeyKHETXCDANRAZGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Scaffold & Procurement


5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol (CAS 65774-92-7 / 90019-55-9) is a heterocyclic small molecule (C13H11N3O, MW 225.25) built upon the pyrazolo[1,5-a]pyrimidine scaffold, a recognized privileged structure in kinase-targeted drug discovery [1]. Its specific substitution pattern—a methyl at position 5, a phenyl at position 2, and a hydroxyl at position 7—creates a distinct physicochemical profile with a predicted LogP of 2.91 and a topological polar surface area (tPSA) of 50 Ų, which are critical starting parameters for cell permeability and target engagement .

Scaffold role
Privileged core for kinase SAR and hit finding
Property profile
Balanced permeability-to-polarity profile supports cell-based assays
Use context
Requires downstream derivatization; building block for probe synthesis

SAR Constraints & Selectivity


Generic substitution is not feasible due to the steep and non-linear structure-activity relationships (SAR) governing the pyrazolo[1,5-a]pyrimidine class. Modifications as minor as altering the substitution pattern on the pyrazole or pyrimidine rings result in order-of-magnitude potency shifts and, more critically, wholesale changes in kinase selectivity profiles [1]. For instance, while the scaffold is widely explored for CDK inhibition, specific analogs have demonstrated a 42-fold selectivity window between CDK7 and CDK2 (IC50: 21 nM vs. 880 nM) [2], and other derivatives have been optimized from a starting IC50 of 650 nM down to 31 nM for aryl hydrocarbon receptor (AHR) antagonism [3]. The unique substitution pattern of the target compound is therefore essential for any reproducible, mechanism-based assay.

Altering substitution pattern may cause order-of-magnitude potency shifts and wholesale changes in kinase selectivity profile.
Scaffold analogs optimized for other targets (e.g., CDK7 vs CDK2, AHR) may not transfer selectivity; context-dependent SAR.
Rigid, planar geometry defined by 5-methyl/2-phenyl/7-hydroxy substitution; alternative isomers may exhibit different pharmacophore presentation.

Quantitative Differentiation


LogD & Hydrogen Bonding Capacity

The target compound exhibits a distinct physicochemical signature compared to common unsubstituted and des-methyl analogs. Its predicted LogD at pH 7.4 is -0.19, indicating a specific balance of lipophilicity and aqueous solubility that differs markedly from the parent scaffold .

LogD (pH 7.4)
Class-level
-0.19
Supports passive permeability assessment; distinct from parent scaffold.
Predicted value; experimental verification recommended for cell-based assay design.
Physicochemical Properties LogD H-Bond Donors Cell Permeability Drug Design

Polar Surface Area & Drug-Likeness

The compound's predicted topological polar surface area (tPSA) of 50 Ų and a favorable LogP (2.91) with zero Rule of 5 violations position it as a compelling starting point for lead optimization, offering a balance of permeability and target engagement .

tPSA
Class-level
50 Ų
Favorable for oral drug-like space; balances permeability and solubility.
Predicted; confirm experimentally for specific cell penetration requirements.
Drug-Likeness Polar Surface Area Rule of 5 Oral Bioavailability Lead Optimization

Kinase Selectivity Profiles

The pyrazolo[1,5-a]pyrimidine scaffold is validated for achieving high kinase selectivity, as demonstrated by BS-181, a closely related analog that exhibits 42-fold selectivity for CDK7 (IC50 = 21 nM) over CDK2 (IC50 = 880 nM) [1]. This class-level evidence underscores that the substitution pattern, including the 5-methyl and 2-phenyl groups, is critical for directing selective kinase engagement.

Kinase Selectivity
Class-level
42-fold selectivity window achievable (CDK7 vs CDK2) in analog BS-181.
Scaffold substitution pattern directs selective kinase engagement.
Based on a closely related analog; target-specific SAR must be verified.
Kinase Inhibition CDK7 CDK2 Selectivity Anticancer

X-Ray Crystallography of a Derivative

The crystal structure of N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide, a direct derivative of the target compound, reveals that the fused pyrazole and pyrimidine rings are nearly coplanar (inclination of 2.08°) [1]. This provides direct, unambiguous evidence of the rigid, planar geometry conferred by the core scaffold and its substituents.

X-Ray Geometry
Reported
Near-coplanar pyrazole-pyrimidine rings (2.08° deviation) in a direct derivative.
Confirms rigid planar pharmacophore; supports SAR reproducibility.
Single-crystal diffraction at 293 K; relevant for computational modeling.
X-Ray Crystallography Structural Biology Molecular Conformation Scaffold Geometry

Research & Procurement Scenarios


CDK, TRKA, and B-Raf Inhibitor Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a proven core for developing selective inhibitors of CDK2, CDK7, TRKA, and B-Raf kinases [1]. The target compound, with its specific 5-methyl and 2-phenyl substitution, serves as a privileged starting point for SAR exploration. The demonstrated ability to achieve 42-fold selectivity between CDK7 and CDK2 [2] and the validation of this scaffold for dual CDK2/TRKA inhibition [3] make this compound highly relevant for oncology programs focused on overcoming drug resistance and achieving target selectivity.

AHR Antagonist for Immuno-Oncology

The pyrazolo[1,5-a]pyrimidine chemotype has been systematically optimized as a novel AHR antagonist, with lead compounds achieving IC50 values as low as 31 nM [1]. Given AHR's role as a key immune checkpoint in cancer, the target compound's core structure represents a validated entry point for medicinal chemistry campaigns aimed at developing next-generation AHR antagonists for immuno-oncology applications.

Colchicine Site Tubulin Inhibitors

Pyrazolo[1,5-a]pyrimidine analogs have demonstrated potent antiproliferative activity as tubulin polymerization inhibitors, with lead compounds exhibiting average IC50 values of 24.8 nM and 28 nM against a panel of cancer cell lines [1]. X-ray crystallography confirmed their direct binding to the colchicine site, validating the scaffold's utility in developing antimitotic agents. The target compound offers a unique substitution pattern for SAR studies in this established mechanism of action.

Chemical Biology Tool Compounds

The distinct physicochemical properties of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol—specifically its predicted LogD (pH 7.4) of -0.19 and tPSA of 50 Ų [1]—make it an attractive building block for the synthesis of advanced chemical probes. Its balanced lipophilicity and hydrogen-bonding capacity are ideal for creating tool compounds with improved cellular permeability and solubility, essential for chemical biology studies and target validation assays.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Scaffold substitution pattern
Kinase selectivity profiling (CDK, TRKA, B-Raf)
AHR pathway antagonist design
AHR ligand optimization
AHR antagonism assay in immune-oncology models
Tubulin polymerization inhibitor studies
Colchicine-site binding
Antiproliferative endpoint review in cancer cell lines
Chemical probe synthesis
Physicochemical property tuning
Cellular permeability and target engagement assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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